![molecular formula C24H21N5O4 B1662527 Collagen proline hydroxylase inhibitor-1 CAS No. 223663-32-9](/img/structure/B1662527.png)
Collagen proline hydroxylase inhibitor-1
描述
胶原脯氨酸羟化酶抑制剂-1 是一种靶向胶原脯氨酸 4-羟化酶的化合物,该酶对胶原蛋白中脯氨酸残基的羟基化至关重要。这种羟基化对于细胞外基质的主要成分——胶原蛋白的稳定性和功能至关重要。 通过抑制这种酶,胶原脯氨酸羟化酶抑制剂-1 可能会调节胶原蛋白的沉积,并在各种医学和工业应用中产生影响 .
准备方法
合成路线和反应条件: 胶原脯氨酸羟化酶抑制剂-1 的合成通常涉及使用 α-酮戊二酸依赖性双加氧酶途径。 反应条件通常需要存在分子氧、2-酮戊二酸、Fe2+ 和抗坏血酸 .
工业生产方法: 胶原脯氨酸羟化酶抑制剂-1 的工业生产方法可能涉及高通量筛选测定,以从大型化学库中识别潜在的抑制剂。 这些方法通常利用重组表达系统来生产酶及其抑制剂 .
化学反应分析
反应类型: 胶原脯氨酸羟化酶抑制剂-1 主要经历羟基化反应。 该酶催化胶原蛋白中脯氨酸残基的羟基化,这对胶原蛋白三螺旋的稳定性至关重要 .
常用试剂和条件: 这些反应中常用的试剂包括分子氧、2-酮戊二酸、Fe2+ 和抗坏血酸。 反应条件通常涉及维持特定的温度和 pH 值,以确保最佳的酶活性 .
科学研究应用
Breast Cancer
Research indicates that CPHI-1 can significantly impact breast cancer progression. Studies have shown that inhibiting collagen prolyl hydroxylases reduces tumor growth and metastasis in mouse models of breast cancer. Specifically, the use of ethyl 3,4-dihydroxybenzoate, a known prolyl hydroxylase inhibitor, demonstrated a decrease in tumor fibrosis and metastatic spread to lymph nodes and lungs .
Triple-Negative Breast Cancer (TNBC)
In TNBC, increased expression of collagen prolyl hydroxylase 1 (P4HA1) correlates with chemoresistance. Targeting P4HA1 enhances the sensitivity of TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin . This suggests that CPHI-1 could be a promising strategy for overcoming drug resistance in TNBC.
Fibrotic Diseases
CPHI-1 is also being explored for its antifibrotic properties. Prolyl hydroxylases are upregulated in various fibrotic conditions, making their inhibitors potential therapeutic agents for diseases characterized by excessive collagen deposition.
Chronic Kidney Disease (CKD)
In CKD, prolonged exposure to HIF-1α has been linked to tubulointerstitial fibrosis. Studies have shown that prolyl hydroxylase inhibitors like DMOG can suppress collagen IV alpha-2 subunit expression in renal cells, suggesting that CPHI-1 could mitigate fibrotic changes associated with CKD .
Dermal Fibrosis
In vitro studies have indicated that CPHI-1 can inhibit fibroblast proliferation, making it a candidate for treating dermal fibrosis. For instance, P-1894B, another member of the prolyl hydroxylase inhibitor family, demonstrated dose-dependent inhibition of fibroblast growth .
Clinical Trials and Future Directions
While the preclinical data supporting the use of CPHI-1 are promising, clinical trials are necessary to establish its efficacy and safety in humans. Currently, there are no published clinical studies specifically evaluating CPHI-1; however, ongoing research into related compounds offers insights into potential therapeutic applications.
Summary Table of Applications
作用机制
胶原脯氨酸羟化酶抑制剂-1 通过抑制胶原脯氨酸 4-羟化酶的活性发挥作用。这种酶负责胶原蛋白中脯氨酸残基的羟基化,该过程对于胶原蛋白三螺旋的稳定性至关重要。 通过抑制这种酶,胶原脯氨酸羟化酶抑制剂-1 能够调节胶原蛋白的沉积并影响各种生物过程 .
分子靶点和通路: 胶原脯氨酸羟化酶抑制剂-1 的主要分子靶点是胶原脯氨酸 4-羟化酶。 这种酶的抑制会影响胶原蛋白中脯氨酸残基的羟基化,进而影响细胞外基质中胶原蛋白的稳定性和功能 .
相似化合物的比较
胶原脯氨酸羟化酶抑制剂-1 在特异性靶向胶原脯氨酸 4-羟化酶方面是独一无二的。 类似的化合物包括其他胶原脯氨酸羟化酶抑制剂,例如那些靶向酶的不同亚型(例如,P4HA1、P4HA2 和 P4HA3)的抑制剂 .
类似化合物列表:
- 靶向 P4HA1 的抑制剂
- 靶向 P4HA2 的抑制剂
- 靶向 P4HA3 的抑制剂
- 影响胶原蛋白降解的基质金属蛋白酶抑制剂 (MMPs)
独特性: 胶原脯氨酸羟化酶抑制剂-1 在对胶原脯氨酸 4-羟化酶的特异性方面是独一无二的,使其成为研究胶原蛋白代谢及其在各种疾病中的意义的宝贵工具 .
生物活性
Collagen proline hydroxylase inhibitor-1 (P4HA1) plays a critical role in the regulation of collagen synthesis and has significant implications in various biological processes, particularly in cancer progression and tissue fibrosis. This article explores the biological activity of P4HA1, its mechanisms of action, and its potential therapeutic applications.
Overview of Collagen Prolyl Hydroxylase
Collagen prolyl hydroxylases (P4Hs) are enzymes that catalyze the hydroxylation of proline residues in collagen precursors, which is essential for the stability and structural integrity of collagen fibers. Among the isoforms, P4HA1 is particularly important in hypoxic conditions, where it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.
P4HA1 enhances the stability of HIF-1α by modulating metabolic pathways involving α-ketoglutarate (α-KG) and succinate. Under hypoxic conditions, increased P4HA1 expression leads to reduced proline hydroxylation on HIF-1α, preventing its degradation and promoting its accumulation in cancer cells. This process enhances cancer cell stemness and chemoresistance, particularly in triple-negative breast cancer (TNBC) and HER2-positive breast cancer.
Key Findings
- HIF-1α Stabilization : P4HA1 expression correlates with increased HIF-1α levels, contributing to tumor growth and metastasis in various cancers .
- Chemoresistance : Inhibition of P4HA1 sensitizes TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin, suggesting that targeting this enzyme could enhance treatment efficacy .
- Metabolic Regulation : P4HA1 influences cellular metabolism by altering α-KG levels, which affects the activity of prolyl hydroxylase domain proteins (PHDs) involved in HIF regulation .
Data Table: Impact of P4HA1 on Cancer Progression
Case Study 1: Triple-Negative Breast Cancer
In a study involving TNBC cell lines, researchers silenced P4HA1 expression, leading to decreased HIF-1α levels and enhanced sensitivity to docetaxel treatment. The findings suggest that patients with high P4HA1 expression may exhibit poorer responses to standard chemotherapy regimens.
Case Study 2: Fibrotic Diseases
Research has indicated that inhibitors of prolyl hydroxylation can reduce collagen deposition in fibrotic diseases such as scleroderma. For instance, ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit collagen synthesis in fibroblast cultures . This presents a potential avenue for therapeutic intervention using P4HA inhibitors.
属性
IUPAC Name |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVDDAVQSIBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432725 | |
Record name | Collagen proline hydroxylase inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223663-32-9 | |
Record name | Collagen proline hydroxylase inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。